Cas no 36914-92-8 (methyl N-(chlorosulfonyl)carbamate)

Methyl N-(chlorosulfonyl)carbamate is a reactive sulfamoylating agent widely used in organic synthesis and pharmaceutical intermediates. Its key advantage lies in the chlorosulfonyl group, which enables efficient introduction of sulfamate or sulfonyl functionalities into target molecules. The compound exhibits high reactivity under controlled conditions, making it valuable for constructing complex heterocycles and modifying nucleophiles. Its stability in anhydrous environments allows for precise handling, while the methyl carbamate moiety offers additional versatility in further derivatization. The reagent is particularly useful in medicinal chemistry for synthesizing sulfonamide-based scaffolds, where its selective reactivity contributes to streamlined synthetic routes. Proper storage under inert conditions is recommended to maintain its efficacy.
methyl N-(chlorosulfonyl)carbamate structure
36914-92-8 structure
商品名:methyl N-(chlorosulfonyl)carbamate
CAS番号:36914-92-8
MF:C2H4NO4SCl
メガワット:173.575
CID:2824357
PubChem ID:10702364

methyl N-(chlorosulfonyl)carbamate 化学的及び物理的性質

名前と識別子

    • methyl N-(chlorosulfonyl)carbamate
    • DTXSID30443663
    • G63364
    • METHOXYCARBONYLSULFAMOYL CHLORIDE
    • N-chlorosulfonylcarbamic acid methyl ester
    • AKOS006334235
    • methyl chlorosulfonylcarbamate
    • 36914-92-8
    • Methyl N-chlorosulfonylcarbamate
    • C2H4ClNO4S
    • SCHEMBL289943
    • methylN-(chlorosulfonyl)carbamate
    • Methyl (chlorosulfonyl)carbamate
    • DCGAEWHBJDXIAZ-UHFFFAOYSA-N
    • Methyl(chlorosulfonyl)carbamate
    • CS-0225123
    • EN300-122838
    • N-chlorosulfonyl-carbamic acid methyl ester
    • LBA91492
    • DTXCID30394484
    • インチ: InChI=1S/C2H4ClNO4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5)
    • InChIKey: DCGAEWHBJDXIAZ-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)NS(=O)(=O)Cl

計算された属性

  • せいみつぶんしりょう: 172.9549565g/mol
  • どういたいしつりょう: 172.9549565g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

methyl N-(chlorosulfonyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-122838-0.5g
methyl N-(chlorosulfonyl)carbamate
36914-92-8 85%
0.5g
$267.0 2023-06-08
Enamine
EN300-122838-2.5g
methyl N-(chlorosulfonyl)carbamate
36914-92-8 85%
2.5g
$671.0 2023-06-08
TRC
M356533-10mg
methyl N-(chlorosulfonyl)carbamate
36914-92-8
10mg
$ 50.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295793-250mg
Methyl n-(chlorosulfonyl)carbamate
36914-92-8 95%
250mg
¥713.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295793-2.5g
Methyl n-(chlorosulfonyl)carbamate
36914-92-8 95%
2.5g
¥14488 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295793-10g
Methyl n-(chlorosulfonyl)carbamate
36914-92-8 95%
10g
¥31768 2023-04-14
Enamine
EN300-122838-1.0g
methyl N-(chlorosulfonyl)carbamate
36914-92-8 85%
1g
$342.0 2023-06-08
Enamine
EN300-122838-100mg
methyl N-(chlorosulfonyl)carbamate
36914-92-8 85.0%
100mg
$119.0 2023-10-02
1PlusChem
1P01A43E-1g
methyl N-(chlorosulfonyl)carbamate
36914-92-8 95%
1g
$226.00 2025-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295793-100mg
Methyl n-(chlorosulfonyl)carbamate
36914-92-8 95%
100mg
¥420.00 2024-05-16

methyl N-(chlorosulfonyl)carbamate 関連文献

methyl N-(chlorosulfonyl)carbamateに関する追加情報

Introduction to Methyl N-(chlorosulfonyl)carbamate (CAS No. 36914-92-8)

Methyl N-(chlorosulfonyl)carbamate, with the chemical formula C₄H₅Cl₂NO₄S, is a significant compound in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 36914-92-8, has garnered attention due to its versatile applications and structural properties. The presence of a chlorosulfonyl group and a carbamate moiety makes it a valuable intermediate in the synthesis of various biologically active molecules.

The synthesis and reactivity of Methyl N-(chlorosulfonyl)carbamate have been extensively studied, particularly in the context of developing novel pharmaceutical agents. The compound's ability to undergo nucleophilic substitution reactions makes it a useful building block for constructing more complex molecules. Recent research has highlighted its role in the synthesis of sulfonamide derivatives, which are known for their broad spectrum of biological activities.

In the realm of medicinal chemistry, Methyl N-(chlorosulfonyl)carbamate has been employed in the development of drugs targeting various therapeutic areas. For instance, sulfonamide-based compounds have shown promise in treating infections, inflammation, and even certain types of cancer. The chlorosulfonyl group, in particular, enhances the electrophilicity of the molecule, facilitating further functionalization and leading to the creation of more sophisticated pharmacophores.

One of the most intriguing aspects of Methyl N-(chlorosulfonyl)carbamate is its potential as a prodrug. Prodrugs are inactive or less active forms of a drug that are converted into their active form within the body. The structural features of this compound make it an ideal candidate for prodrug design, as it can be easily modified to release active pharmaceutical ingredients in a controlled manner. This approach has been increasingly explored in recent years to improve drug delivery systems and enhance therapeutic efficacy.

The agrochemical industry has also recognized the significance of Methyl N-(chlorosulfonyl)carbamate. Its derivatives have been investigated for their potential as herbicides and fungicides. The chlorosulfonyl group contributes to the compound's bioactivity by enhancing its interaction with biological targets in plants. This has led to the development of novel agrochemicals that offer improved crop protection while minimizing environmental impact.

Recent advancements in computational chemistry have further elucidated the mechanistic aspects of Methyl N-(chlorosulfonyl)carbamate's reactions. Molecular modeling studies have provided insights into how this compound interacts with biological targets, aiding in the rational design of more effective derivatives. These computational approaches are complemented by experimental investigations, which continue to reveal new synthetic pathways and applications.

The safety profile of Methyl N-(chlorosulfonyl)carbamate is another critical consideration. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment and working in well-ventilated areas. As with any chemical compound, thorough understanding and adherence to safety protocols are essential.

In conclusion, Methyl N-(chlorosulfonyl)carbamate (CAS No. 36914-92-8) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers alike. As our understanding of its properties continues to grow, so too will its role in advancing medical and agricultural sciences.

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